7-Chloro Substitution Preserves CB1 Receptor Affinity, Unlike 4- or 5-Chloro Analogues
In a comparative study of human CB1 receptor binding, the 7-chloroindole analogue of MDMB-CHMICA largely retained its binding affinity for the receptor, while the 4-chloro and 5-chloro analogues exhibited a significant reduction in affinity relative to the non-chlorinated parent compound [1]. This finding highlights the critical role of the 7-position for maintaining high-affinity interactions with the CB1 receptor, a key target for synthetic cannabinoids.
| Evidence Dimension | Human CB1 receptor binding affinity (retention relative to non-chlorinated parent) |
|---|---|
| Target Compound Data | Binding affinity largely retained (7-chloroindole analogue of MDMB-CHMICA) |
| Comparator Or Baseline | 4-chloroindole analogue: Reduced binding affinity; 5-chloroindole analogue: Reduced binding affinity (compared to MDMB-CHMICA) |
| Quantified Difference | Qualitative difference: 7-chloro retains, 4-/5-chloro reduce affinity |
| Conditions | In vitro competitive binding assay using human CB1 receptors expressed in HEK293 cells |
Why This Matters
This regiospecific SAR evidence demonstrates that the 7-chloro substitution is not interchangeable with substitutions at other positions for maintaining high CB1 receptor affinity, guiding synthetic chemists and pharmacologists in designing potent cannabinoid receptor ligands.
- [1] Münster-Müller, S., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules, 14(11), 1414. View Source
